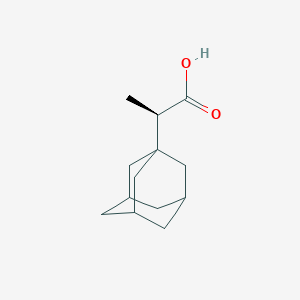
(2R)-2-(1-Adamantyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1-Adamantyl)propanoic acid: is a chiral compound featuring an adamantyl group attached to a propanoic acid moiety. The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Adamantyl)propanoic acid typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantanol with a suitable alkylating agent under acidic conditions. For instance, 1-adamantanol can be reacted with 4-bromophenol in the presence of an acid catalyst like sulfuric acid or methanesulfonic acid, resulting in the formation of 2-(1-adamantyl)-4-bromophenol . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.
化学反应分析
Types of Reactions: (2R)-2-(1-Adamantyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
Chemistry: In chemistry, (2R)-2-(1-Adamantyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s rigid structure and potential biological activity make it a subject of interest in biological research. It can be used to study the effects of bulky substituents on biological systems and enzyme interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural similarity to other bioactive adamantane derivatives suggests it may have applications in drug development, particularly in designing antiviral and anticancer agents .
Industry: Industrially, the compound can be used in the production of polymers and advanced materials. Its stability and unique properties make it suitable for applications requiring durable and heat-resistant materials.
作用机制
The mechanism by which (2R)-2-(1-Adamantyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group can enhance binding affinity and specificity due to its bulky and hydrophobic nature. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological activities .
相似化合物的比较
1-Adamantanecarboxylic acid: Shares the adamantyl group but differs in the position and type of functional group.
2-(1-Adamantyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Adapalene: A synthetic retinoid with an adamantyl group, used in dermatology.
Uniqueness: (2R)-2-(1-Adamantyl)propanoic acid is unique due to its specific chiral center and the combination of the adamantyl group with a propanoic acid moiety. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
(2R)-2-(1-adamantyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)/t8-,9?,10?,11?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOIGVWVISBUAZ-RERGEOBBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














